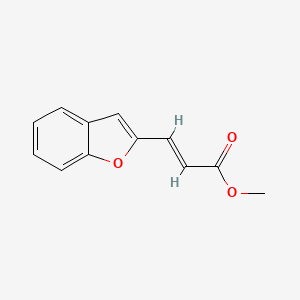

methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate

Übersicht

Beschreibung

methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate is an organic compound that belongs to the class of benzofuran derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate typically involves the condensation of 2-benzofuran carboxaldehyde with methyl acrylate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is obtained through a series of purification steps including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate can undergo various types of chemical reactions including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1.1 Anti-Cancer Properties

Research indicates that methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate exhibits promising anti-cancer activities. It has been identified as a potent inducer of apoptosis in various cancer cell lines. For instance, studies have shown that compounds with a benzofuran structure can effectively induce cell cycle arrest and apoptosis in leukemia cells, such as K562 and MOLT-4 . The mechanism involves modulation of key signaling pathways associated with cell survival and proliferation, including the NF-kappa B pathway.

1.2 Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory effects. It acts by inhibiting the production of pro-inflammatory cytokines and reducing nitric oxide synthase activity in inflammatory models . This suggests potential applications in treating conditions characterized by chronic inflammation.

Biological Activities

2.1 Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. The compound exhibited varying degrees of cytotoxicity, with IC50 values indicating effective inhibition of cell growth at specific concentrations. For example, one study reported that certain derivatives of benzofuran compounds showed significant cytotoxic effects on human cancer cells while maintaining low toxicity towards healthy cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Leukemia) | 25 | Significant cytotoxicity |

| PC3 (Prostate) | 30 | Moderate cytotoxicity |

| Caki 1 (Kidney) | >100 | Low toxicity |

Case Studies

Several case studies highlight the practical applications of this compound in research settings:

4.1 Cancer Research

A notable study evaluated the compound's effect on Jurkat T lymphocytes, revealing its capability to induce apoptosis through caspase activation and PARP cleavage . This research underscores the potential for developing new therapies targeting specific cancers using this compound.

4.2 Inflammation Models

In models of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its utility in managing inflammatory diseases . These findings support further investigation into its therapeutic applications.

Wirkmechanismus

The mechanism of action of methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.

Angelicin: A benzofuran compound used for its phototoxic properties in the treatment of skin conditions.

Uniqueness

methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for research and industrial applications.

Biologische Aktivität

Methyl (2E)-3-(1-benzofuran-2-yl)prop-2-enoate, a compound featuring a benzofuran moiety and an unsaturated ester functional group, has shown significant potential in various biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant research findings and data.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 202.21 g/mol. Its structure is characterized by a methyl ester functional group attached to a prop-2-enoate backbone, which is further substituted with a benzofuran moiety. This unique structural arrangement contributes to its reactivity and biological properties.

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Similar compounds within the cinnamate ester class have demonstrated effectiveness against foodborne pathogens such as Escherichia coli and Salmonella enterica .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 μg/mL |

| Salmonella enterica | 4 μg/mL |

Studies have shown that modifications in the benzofuran structure can enhance the antimicrobial efficacy, suggesting that further exploration of this compound's derivatives could yield more potent agents .

2. Anti-inflammatory Properties

The anti-inflammatory potential of this compound is suggested by its structural similarity to other benzofuran derivatives known for their ability to inhibit inflammatory pathways. Research has indicated that such compounds can modulate the activity of specific enzymes involved in inflammation . However, specific studies on this compound's direct anti-inflammatory effects remain limited.

3. Anticancer Activity

This compound may also exhibit anticancer properties. Compounds with similar structures have shown promise in inhibiting angiogenesis, a critical process in cancer progression . For instance, benzofuran derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth.

| Study Reference | Findings |

|---|---|

| Benzofuran derivatives inhibited cancer cell proliferation. | |

| Cinnamic acid derivatives showed antitumor activity. |

The mechanism of action for this compound involves interactions with specific biological targets such as proteins or enzymes related to inflammatory pathways and cancer progression. Preliminary investigations suggest that it may modulate these pathways through enzyme inhibition or receptor binding .

Case Studies

Several case studies highlight the efficacy of benzofuran derivatives:

- Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Some compounds exhibited MIC values as low as 0.60 μM, indicating strong antimycobacterial activity .

- Antifungal Activity : Compounds derived from benzofuran structures demonstrated significant antifungal properties against various strains, reinforcing the potential of this compound in treating fungal infections .

Eigenschaften

IUPAC Name |

methyl (E)-3-(1-benzofuran-2-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-8H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIWLZWROAICTP-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=CC=CC=C2O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.